O-Acetyl-L-serine hydrochloride
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Description
O-Acetyl-L-serine hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C5H10ClNO4 and its molecular weight is 183.59 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
O-Acetyl-L-serine hydrochloride, also known as (S)-3-Acetoxy-2-aminopropanoic acid hydrochloride or O-ACETYL-L-SERINE HCL, primarily targets the enzyme O-acetyl-L-serine (thiol)lyase (OASTL) . This enzyme plays a crucial role in the biosynthesis of the amino acid cysteine in bacteria and plants .
Mode of Action
The compound acts as a substrate for OASTL . It is biosynthesized by the acetylation of serine by the enzyme serine transacetylase . The enzyme OASTL, using sulfide sources, then converts this ester into cysteine, releasing acetate .
Biochemical Pathways
This compound is involved in the biosynthesis of cysteine , a sulfur-containing amino acid . It is an intermediate in this process, which occurs in bacteria and plants . The compound is derived from serine and is converted into cysteine by OASTL .
Pharmacokinetics
It is known that the compound is used as a substrate for oastl in the biosynthesis of cysteine .
Result of Action
The primary result of the action of this compound is the production of cysteine , a sulfur-containing amino acid . This is a crucial component of proteins and plays a vital role in various biological processes .
Action Environment
The action of this compound is influenced by both internal and external environments . It is known to function as a signal molecule that can regulate the expression of specific gene clusters in response to environmental factors . .
Biochemical Analysis
Biochemical Properties
O-Acetyl-L-serine hydrochloride plays a significant role in biochemical reactions. It is used as a substrate for the identification, differentiation, and characterization of O-acetyl-L-serine (thiol)lyase(s) (OASTL) involved in cysteine biosynthesis . The nature of these interactions involves the conversion of this ester into cysteine, releasing acetate .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by acting as a signaling molecule, leading to changes in transcript levels of a specific gene set irrespective of the sulfur status of the plant .
Molecular Mechanism
The molecular mechanism of action of this compound involves its role as an intermediate in the biosynthesis of cysteine. It is biosynthesized by acetylation of the serine by the enzyme serine transacetylase . This process leads to binding interactions with biomolecules, enzyme activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
It is known that it plays a crucial role in the biosynthesis of cysteine, influencing the function of cells and specific genes over time .
Metabolic Pathways
This compound is involved in the metabolic pathway of cysteine biosynthesis in bacteria and plants . It interacts with the enzyme serine transacetylase, which acetylates serine to produce this compound .
Properties
IUPAC Name |
(2S)-3-acetyloxy-2-aminopropanoic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO4.ClH/c1-3(7)10-2-4(6)5(8)9;/h4H,2,6H2,1H3,(H,8,9);1H/t4-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGQOSZSPKMBSRW-WCCKRBBISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(C(=O)O)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H](C(=O)O)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70659847 |
Source
|
Record name | O-Acetyl-L-serine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70659847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.59 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66638-22-0 |
Source
|
Record name | O-Acetyl-L-serine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70659847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.